Amcinafal

Description

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO6/c1-5-24(6-2)32-21-12-18-17-8-7-15-11-16(29)9-10-22(15,3)25(17,27)19(30)13-23(18,4)26(21,33-24)20(31)14-28/h9-11,17-19,21,28,30H,5-8,12-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZFBGIRFCHKOE-LFZVSNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3924-70-7 | |

| Record name | Amcinafal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3924-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amcinafal [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003924707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amcinafal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMCINAFAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68LRV63XNE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amcinafal: A Technical Overview of a Synthetic Corticosteroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinafal (also known as triamcinolone pentanonide or by its developmental code name, SQ-15102) is a synthetic glucocorticoid corticosteroid that was developed but never commercially marketed.[1] As a member of the corticosteroid family, it was designed to exert anti-inflammatory effects. This document provides a technical overview of Amcinafal, summarizing its chemical structure, physicochemical properties, and its classification within the broader context of steroidal anti-inflammatory agents. Due to its status as an unmarketed compound, publicly available data on detailed experimental protocols and specific biological pathways are limited.

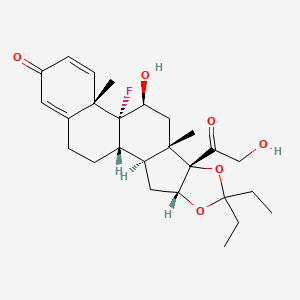

Chemical Identity and Structure

Amcinafal is chemically designated as 9α-Fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with 3-pentanone.[1] Its structure is derived from the pregnane steroid nucleus, characteristic of glucocorticoids.

The IUPAC name for Amcinafal is (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-8,8-Diethyl-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-2-one.[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data available for Amcinafal.

| Property | Value | Reference |

| Molecular Formula | C26H35FO6 | |

| Molar Mass | 462.558 g·mol−1 | |

| CAS Number | 3924-70-7 | |

| Charge | 0 | |

| Stereocenter Count | 8 | |

| Defined Stereocenters | 8/8 | |

| E/Z Centers | 0 |

Experimental Protocols

Biological Context and Presumed Mechanism of Action

As a glucocorticoid, Amcinafal is classified as a steroidal anti-inflammatory agent. The mechanism of action for this class of drugs is well-established and involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR). Although specific signaling pathway data for Amcinafal is unavailable, its action can be logically inferred from its structural class.

The diagram below illustrates the general signaling pathway for a glucocorticoid, which would be the presumed mechanism for Amcinafal.

Caption: Presumed signaling pathway of Amcinafal as a glucocorticoid.

The diagram illustrates the logical flow from Amcinafal binding to the glucocorticoid receptor, leading to the modulation of gene transcription and the subsequent anti-inflammatory cellular response.

Conclusion

Amcinafal is a synthetic corticosteroid whose development did not proceed to market. Its chemical structure and physicochemical properties are well-documented. While specific experimental data for Amcinafal is scarce, its classification as a glucocorticoid allows for a clear inference of its intended biological function and mechanism of action, which would be consistent with other drugs in its class. This technical overview provides a consolidated source of the available information on Amcinafal for research and drug development professionals.

References

An In-depth Technical Guide on the Core Mechanism of Action of Amcinafal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinafal (triamcinolone pentanonide) is a synthetic glucocorticoid corticosteroid that exerts its effects through a well-defined mechanism of action centered on the glucocorticoid receptor (GR).[1] Although Amcinafal was never commercially marketed, its pharmacological activity is understood through the established principles of glucocorticoid action. This guide delineates the molecular pathways engaged by Amcinafal, provides a comparative analysis of quantitative data for structurally related compounds, details relevant experimental protocols, and visualizes the core signaling cascades. Due to the limited availability of specific quantitative data for Amcinafal, this report incorporates data from the closely related and well-studied compound, triamcinolone acetonide, for comparative purposes.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

As a member of the glucocorticoid class of steroids, the primary mechanism of action for Amcinafal is its function as an agonist for the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs) and other chaperones.

Upon entering the cell, Amcinafal binds to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSP complex. The activated Amcinafal-GR complex then translocates to the nucleus, where it modulates the transcription of target genes through two principal mechanisms: transactivation and transrepression .

Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, homodimers of the Amcinafal-GR complex bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.

Transrepression: Downregulation of Pro-Inflammatory Genes

A significant component of the anti-inflammatory effect of glucocorticoids is mediated by transrepression. The Amcinafal-GR complex, acting as a monomer, can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This inhibition is achieved through direct protein-protein interactions, which prevent these transcription factors from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.

Quantitative Data Presentation

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Binding Affinity (IC50, nM) | Reference Compound | Cell/Tissue Source |

| Amcinafal (Triamcinolone Pentanonide) | Data Not Available | - | - |

| Triamcinolone Acetonide | 1.78 | Dexamethasone | Microglia |

| Dexamethasone | - | - | - |

IC50 values represent the concentration of the drug that displaces 50% of a radiolabeled ligand from the glucocorticoid receptor.

Table 2: In Vitro Anti-Inflammatory Potency (NF-κB Inhibition)

| Compound | IC50 for NO Release Inhibition (nM) | Cell Line |

| Amcinafal (Triamcinolone Pentanonide) | Data Not Available | - |

| Triamcinolone Acetonide | 1.78 | Microglia |

| Amcinonide | 3.38 | Microglia |

IC50 values represent the concentration of the drug that causes a 50% inhibition of nitric oxide (NO) release, a marker of inflammation.[2]

Signaling Pathways

The signaling pathways modulated by Amcinafal are central to its anti-inflammatory and immunosuppressive effects. These are depicted in the following diagrams.

Caption: Transactivation pathway of Amcinafal.

Caption: Transrepression pathway of Amcinafal.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like Amcinafal.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of a test compound (e.g., Amcinafal) for the glucocorticoid receptor.

Methodology:

-

Preparation of GR-containing cytosol: Rat liver or other suitable tissue is homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged at high speed to obtain a cytosolic fraction rich in GR.

-

Radioligand Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone or [³H]triamcinolone acetonide) is incubated with the cytosolic preparation.

-

Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (Amcinafal).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

GRE-Mediated Transactivation Reporter Gene Assay

Objective: To measure the ability of a test compound to activate gene transcription through the GRE.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a GRE sequence upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (Amcinafal) or a reference agonist (e.g., dexamethasone).

-

Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound.

NF-κB Transrepression Assay

Objective: To assess the ability of a test compound to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293 or A549) are co-transfected with:

-

An expression vector for the p65 subunit of NF-κB.

-

A reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene.

-

An expression vector for the glucocorticoid receptor.

-

-

Inflammatory Stimulus and Compound Treatment: The cells are pre-treated with increasing concentrations of the test compound (Amcinafal) and then stimulated with a pro-inflammatory agent that activates NF-κB, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).

-

Cell Lysis and Reporter Assay: Following stimulation, the cells are lysed, and the reporter gene activity is measured.

-

Data Analysis: The inhibitory effect of the test compound on the stimulated reporter gene expression is quantified, and the IC50 value (the concentration that causes 50% inhibition) is determined.

Experimental Workflows

The logical flow of experiments to characterize the mechanism of action of a glucocorticoid is outlined below.

Caption: Workflow for characterizing Amcinafal's mechanism of action.

Conclusion

Amcinafal, as a synthetic glucocorticoid, is presumed to exert its anti-inflammatory and immunosuppressive effects through the classical glucocorticoid receptor-mediated mechanism. This involves binding to the cytosolic GR, nuclear translocation, and subsequent modulation of gene expression via transactivation and transrepression. While specific quantitative data for Amcinafal remains elusive, the provided comparative data for triamcinolone acetonide and the detailed experimental protocols offer a robust framework for its characterization. Further investigation is warranted to precisely quantify the binding affinity and functional potency of Amcinafal to fully elucidate its pharmacological profile.

References

The Discovery and Synthesis of Amcinafal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcinafal, also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid developed under the code name SQ-15102. As a member of the fluorinated corticosteroid family, Amcinafal was designed to exhibit potent anti-inflammatory properties. While it was never commercially marketed, its discovery and the exploration of its synthesis route represent a significant area of research in the development of topical and systemic anti-inflammatory agents. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and biological activity of Amcinafal and its closely related analogs, with a focus on the core scientific principles and experimental methodologies.

Discovery and Rationale

The development of Amcinafal emerged from the broader scientific effort to synthesize novel corticosteroids with improved therapeutic indices. The primary goal was to create compounds with high topical or local anti-inflammatory activity and minimal systemic side effects. The core structure of Amcinafal is based on triamcinolone, a potent glucocorticoid. The key structural modification in Amcinafal is the formation of a cyclic 16,17-acetal with 3-pentanone. This modification, creating the pentanonide side chain, was intended to modulate the molecule's lipophilicity and receptor binding characteristics, potentially enhancing its local activity and altering its metabolic profile.

Synthesis of Amcinafal

General Synthetic Scheme

The synthesis of Amcinafal would involve a two-step process starting from Triamcinolone:

-

Synthesis of Triamcinolone: Triamcinolone itself is synthesized from hydrocortisone acetate through a multi-step process involving microbial dehydrogenation and chemical modifications to introduce the 9α-fluoro and 16α-hydroxyl groups[1].

-

Formation of the Pentanonide Acetal: The crucial step in the synthesis of Amcinafal is the acid-catalyzed reaction of the 16α,17α-diol of triamcinolone with 3-pentanone. This reaction forms the cyclic acetal, also known as a pentanonide.

Experimental Protocol: Synthesis of a Triamcinolone Acetal (General Procedure)

This protocol is based on the general synthesis of triamcinolone acetals and can be adapted for the synthesis of Amcinafal.

Materials:

-

Triamcinolone

-

3-Pentanone (diethyl ketone)

-

Anhydrous Dioxane (or other suitable aprotic solvent)

-

Perchloric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., acetone, methanol)

Procedure:

-

A suspension of triamcinolone in anhydrous dioxane is prepared in a reaction vessel equipped with a stirrer and a means to control temperature.

-

A catalytic amount of perchloric acid is added to the suspension.

-

An excess of 3-pentanone is then added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the perchloric acid.

-

The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure Amcinafal.

Biological Activity and Mechanism of Action

As a glucocorticoid, Amcinafal is presumed to exert its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid like Amcinafal to the cytosolic GR triggers a cascade of molecular events:

-

Ligand Binding: Amcinafal diffuses across the cell membrane and binds to the ligand-binding domain of the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated GR monomers dimerize and translocate into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription.

-

Anti-inflammatory Effects: The primary anti-inflammatory effects of glucocorticoids are mediated by the transrepression of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and adhesion molecules) and the transactivation of anti-inflammatory genes.

Diagram: Glucocorticoid Receptor Signaling Pathway

References

Amcinafal: A Technical Overview of a Corticosteroid Never Marketed

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide addresses the available information on the solubility and stability of amcinafal. Despite extensive investigation, specific quantitative data for amcinafal remains largely unavailable in the public domain, likely due to its status as a synthetic glucocorticoid that was never commercially marketed.[1] This guide, therefore, provides a comprehensive overview based on related compounds and general principles of pharmaceutical science, alongside standardized methodologies for determining such properties.

Amcinafal, also known by its developmental code name SQ-15102 and as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid.[1] Its chemical formula is C26H35FO6 and it has a molar mass of 462.558 g·mol−1.[2] While specific experimental data on its solubility and stability are not publicly documented, inferences can be drawn from the broader class of corticosteroids and the closely related compound, triamcinolone.

Understanding Glucocorticoid Action

As a synthetic glucocorticoid, amcinafal's presumed mechanism of action would be consistent with other corticosteroids. These drugs exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The resulting drug-receptor complex then translocates to the nucleus, where it modulates gene expression. This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Caption: General signaling pathway of glucocorticoids.

Solubility Profile

While specific quantitative solubility data for amcinafal is unavailable, the solubility of the related compound triamcinolone provides some insight. Triamcinolone is practically insoluble in water, sparingly soluble in alcohol and methanol, and soluble in chloroform. Given amcinafal's structure as a pentanonide derivative of triamcinolone, it is expected to have low aqueous solubility and be more soluble in organic solvents.

Table 1: Inferred Solubility Profile of Amcinafal

| Solvent | Expected Solubility | Rationale |

| Water | Very Low / Insoluble | Based on the insolubility of triamcinolone and the lipophilic nature of the pentanonide group. |

| Ethanol | Sparingly to Freely Soluble | Corticosteroids often exhibit solubility in alcohols. |

| Methanol | Sparingly to Freely Soluble | Similar to ethanol, this is a common solvent for corticosteroids. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |

| Chloroform | Soluble | Triamcinolone is soluble in chloroform, suggesting amcinafal would be as well. |

Stability Considerations

The stability of a drug substance like amcinafal is critical for its formulation, storage, and therapeutic efficacy. Stability testing involves subjecting the compound to various environmental conditions to determine its shelf-life and identify potential degradation products.

Table 2: Key Stability Aspects for Corticosteroids

| Condition | Potential Impact | Recommended Mitigation |

| Temperature | Accelerated degradation at higher temperatures. | Store at controlled room temperature, away from heat sources. |

| Light | Photodegradation can occur, leading to loss of potency. | Protect from light by using opaque or amber containers. |

| Humidity | Hydrolysis can be a degradation pathway for ester-containing compounds. | Store in a dry environment with desiccants if necessary. |

| pH | Susceptible to degradation in highly acidic or alkaline conditions. | Formulate in buffered solutions at an optimal pH. |

| Oxidation | The steroid nucleus can be susceptible to oxidation. | Use of antioxidants in the formulation and packaging under an inert atmosphere. |

Experimental Protocols for Determining Solubility and Stability

For researchers aiming to characterize amcinafal or similar compounds, the following standardized experimental workflows are recommended.

Solubility Determination Workflow

Caption: A typical experimental workflow for determining the solubility of a compound.

Detailed Methodology for Solubility Determination:

-

Preparation of Saturated Solutions: An excess amount of amcinafal is added to a known volume of the selected solvent (e.g., water, ethanol, buffer at various pH values) in a sealed container.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of amcinafal in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Testing Workflow

Caption: A generalized workflow for conducting stability studies on a drug substance.

Detailed Methodology for Stability Testing:

-

Sample Preparation: Amcinafal, either as a pure substance or in a formulated product, is prepared and packaged in appropriate containers.

-

Stress Conditions: Samples are stored under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Photostability is assessed by exposing samples to a controlled light source.

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each time point, samples are analyzed for:

-

Assay: To determine the remaining concentration of the active pharmaceutical ingredient (API).

-

Degradation Products: To identify and quantify any impurities that have formed.

-

Physical Properties: To observe any changes in appearance, color, pH (for solutions), and dissolution (for solid dosage forms).

-

-

Data Analysis: The data is analyzed to determine the degradation rate and to establish a retest period or shelf-life for the drug substance or product.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of amcinafal is lacking, this guide provides a framework for understanding its likely physicochemical properties based on its chemical class. For researchers and drug development professionals, the provided experimental workflows offer a robust starting point for the in-house determination of these critical parameters, which are essential for any further development of this and other novel chemical entities.

References

Unveiling the Molecular Landscape of Amcinafal: A Technical Guide to Its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcinafal (developmental code name SQ-15102), also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid that, despite its development, was never brought to market.[1][2] As a member of the glucocorticoid class, its mechanism of action is predicated on the well-established pharmacology of these potent anti-inflammatory and immunomodulatory agents. This technical guide consolidates the available information on Amcinafal and extrapolates its biological targets and pathways based on the broader understanding of glucocorticoid signaling. Due to the limited specific data on Amcinafal, this document leverages information from the closely related and well-studied glucocorticoid, triamcinolone acetonide, to provide a comprehensive overview for research and drug development professionals.

Primary Biological Target: The Glucocorticoid Receptor (GR)

The principal biological target for Amcinafal, like all glucocorticoids, is the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is ubiquitously expressed throughout the body.[3] It possesses a modular structure comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).[4]

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[3] The binding of a glucocorticoid ligand, such as Amcinafal, to the LBD induces a conformational change in the receptor. This change facilitates the dissociation of the chaperone proteins and exposes a nuclear localization signal, leading to the translocation of the activated GR into the nucleus.

Signaling Pathways Modulated by Amcinafal

Once in the nucleus, the Amcinafal-GR complex can modulate gene expression through several mechanisms, primarily resulting in anti-inflammatory and immunosuppressive effects. These mechanisms can be broadly categorized as transactivation and transrepression.

Transactivation: Upregulation of Anti-Inflammatory Genes

As a homodimer, the Amcinafal-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivator proteins and the transcriptional machinery, resulting in the increased expression of anti-inflammatory proteins. One of the key genes upregulated by glucocorticoids is that encoding the IL-1 receptor antagonist.

Transrepression: Downregulation of Pro-Inflammatory Genes

A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is primarily achieved through protein-protein interactions with other transcription factors, a process known as transrepression. The Amcinafal-GR complex can physically interact with and inhibit the activity of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents these factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Glucocorticoids are known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators of the inflammatory response.

Non-Genomic Effects

In addition to the genomic effects that involve gene transcription, glucocorticoids can also exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GR or through interactions with other signaling pathways in the cytoplasm. While less characterized, these rapid actions may contribute to the overall therapeutic profile of glucocorticoids.

Quantitative Data

| Parameter | Compound | Value | Cell/System | Reference |

| Receptor Binding Affinity | Triamcinolone Acetonide | Higher than dexamethasone | Rat skeletal muscle | |

| Receptor Half-life (in presence of ligand) | Triamcinolone Acetonide | 9.5 +/- 0.3 h | GH1 cells | |

| Receptor Half-life (without ligand) | Triamcinolone Acetonide | 19 +/- 1.9 h | GH1 cells | |

| Receptor Synthesis Rate | Triamcinolone Acetonide | 9.7 +/- 0.3 fmol/100 micrograms of DNA/h | GH1 cells | |

| Steady-state Receptor Level (with 10 nM ligand) | Triamcinolone Acetonide | 130 +/- 14 fmol/100 micrograms of DNA | GH1 cells | |

| Steady-state Receptor Level (without ligand) | Triamcinolone Acetonide | 260 +/- 19 fmol/100 micrograms of DNA | GH1 cells |

Experimental Protocols

Detailed experimental protocols for Amcinafal are not available. However, the following are standard methodologies used to characterize the biological activity of glucocorticoids.

Glucocorticoid Receptor Binding Assay

This assay is used to determine the affinity of a compound for the glucocorticoid receptor. A typical protocol involves:

-

Preparation of Cytosol: Homogenize rat liver or other GR-rich tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the GR.

-

Competitive Binding: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., Amcinafal).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or gel filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki).

Transactivation/Transrepression Reporter Gene Assay

This assay measures the ability of a glucocorticoid to activate or repress gene transcription through the GR.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of either GREs (for transactivation) or a promoter regulated by NF-κB or AP-1 (for transrepression).

-

Compound Treatment: Treat the transfected cells with varying concentrations of the test glucocorticoid. For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the pro-inflammatory pathway.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 (for transactivation) or IC50 (for transrepression).

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Glucocorticoid signaling pathway of Amcinafal.

Caption: Workflow for a glucocorticoid receptor binding assay.

Caption: Workflow for a transrepression reporter gene assay.

Conclusion

Amcinafal, as a synthetic glucocorticoid, is presumed to exert its biological effects through the classical glucocorticoid signaling pathway. Its primary target is the glucocorticoid receptor, and its mechanism of action involves the modulation of gene expression to produce potent anti-inflammatory and immunosuppressive outcomes. While specific data on Amcinafal remains limited due to its unmarketed status, the extensive knowledge of the glucocorticoid class provides a robust framework for understanding its potential pharmacological profile. The experimental protocols and pathways described herein offer a foundational guide for researchers and drug development professionals interested in further investigating this and other related compounds.

References

- 1. Amcinafal - Wikipedia [en.wikipedia.org]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? [frontiersin.org]

In Vitro and In Vivo Studies of Amcinafal: A Technical Overview

Disclaimer: Initial research indicates that "Amcinafal" (also known as triamcinolone pentanonide, developmental code name SQ-15102) is a synthetic glucocorticoid corticosteroid that was never brought to market. Consequently, a significant body of published in vitro and in vivo research for this specific compound is unavailable. To fulfill the structural and content requirements of the user's request, this guide will focus on a closely related and extensively studied compound, Triamcinolone Acetonide . This document will serve as a detailed template, showcasing the desired data presentation, experimental protocols, and visualizations, which can be adapted should more information on Amcinafal become available.

Introduction

Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] It is a derivative of triamcinolone and is approximately eight times as potent as prednisone.[2] Utilized in a variety of formulations, including topical creams, ointments, injections, and nasal sprays, it is employed in the management of a wide range of inflammatory conditions such as eczema, psoriasis, arthritis, and allergic rhinitis.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Triamcinolone Acetonide.

Mechanism of Action

Triamcinolone acetonide exerts its effects by binding to cytoplasmic glucocorticoid receptors (GR).[3] This binding event initiates a conformational change in the receptor complex, leading to its translocation into the cell nucleus. Within the nucleus, the Triamcinolone Acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.

Two key pathways are central to its anti-inflammatory action:

-

Inhibition of Phospholipase A2: Triamcinolone acetonide upregulates the expression of annexin-1 (lipocortin-1), which in turn inhibits the enzyme phospholipase A2. This blockade prevents the release of arachidonic acid from cell membranes, thereby halting the production of inflammatory prostaglandins and leukotrienes.

-

Suppression of NF-κB: The activated GR complex can also directly interact with and suppress the activity of the transcription factor NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

In Vitro Studies

A variety of in vitro assays have been conducted to characterize the cellular effects of Triamcinolone Acetonide. These studies have provided valuable data on its potency, cytotoxicity, and specific molecular interactions.

Quantitative Data from In Vitro Studies

| Assay Type | Cell Line/System | Endpoint | Result | Reference |

| Microglial Activation Inhibition | Murine Microglia | IC50 for Nitric Oxide Release | 1.78 nM | |

| Chondrocyte Viability | Canine Normal Chondrocytes | IC20 | 0.09 mg/ml | |

| Chondrocyte Viability | Canine Osteoarthritic Chondrocytes | IC20 | 0.11 mg/ml | |

| Gene Expression (Normal Chondrocytes) | Canine Normal Chondrocytes | ADAMTS5 Expression | Upregulated | |

| Gene Expression (Normal Chondrocytes) | Canine Normal Chondrocytes | ACAN Expression | Downregulated | |

| Gene Expression (OA Chondrocytes) | Canine Osteoarthritic Chondrocytes | ADAMTS5, MMP2, MMP3, MMP13, ACAN Expression | Upregulated |

Key Experimental Protocols: In Vitro

This protocol outlines the methodology used to determine the cytotoxic effects of Triamcinolone Acetonide on canine chondrocytes.

-

Cell Culture: Primary canine chondrocytes (both normal and osteoarthritic) are cultured in appropriate media until confluent.

-

Treatment: Cells are treated with varying concentrations of Triamcinolone Acetonide for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC20 values are determined.

This protocol describes a method for assessing the release of Triamcinolone Acetonide from a delivery matrix.

-

Sample Preparation: A Triamcinolone Acetonide-loaded matrix of a defined size (e.g., 25 mm x 25 mm) is prepared.

-

Immersion: The matrix is immersed in a specific volume of release medium (e.g., 15 mL of water) in a sealed vessel.

-

Incubation: The vessel is incubated at 37°C with horizontal shaking.

-

Sampling: Aliquots of the release medium (e.g., 1.5 mL) are withdrawn at predetermined time intervals (e.g., 30, 60, 90, 120, 150, 180, 210, 240, 270, 300, 330, and 360 min).

-

Sample Processing: The withdrawn samples are filtered through a 0.45-micron membrane filter.

-

Analysis: The concentration of Triamcinolone Acetonide in the filtrate is determined using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: A release profile is generated by plotting the cumulative percentage of drug released against time.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of Triamcinolone Acetonide in a whole-organism context.

Quantitative Data from In Vivo Studies

| Study Type | Animal Model | Route of Administration | Key Finding | Reference |

| Pharmacokinetics | Rats | Intra-articular Injection | A novel PLGA microsphere formulation extended drug retention in joints. | |

| Percutaneous Absorption | Humans | Topical Cream | The presence of Azone® as a penetration enhancer increased absorption by 3.2 times after a single application and 6.8 times after multiple doses. | |

| Receptor Activation | Human Leukemic Cell Lines (in vivo model) | Incubation with cells | Facilitated translocation of the glucocorticoid receptor into the nucleus in both CEM-C7 and IM-9 cells. | |

| Uveitis Treatment | Rabbits | Topical Microemulsion | An optimized microemulsion formulation was effective in an experimentally induced uveitis model. |

Key Experimental Protocols: In Vivo

This protocol outlines a general procedure for assessing the pharmacokinetics of Triamcinolone Acetonide following intra-articular injection in rats.

-

Animal Model: Male Sprague-Dawley rats are utilized for the study.

-

Formulation Administration: A specific dose of Triamcinolone Acetonide formulation is administered via intra-articular injection into the knee joint.

-

Blood Sampling: Blood samples are collected at predetermined time points post-injection via a suitable method (e.g., tail vein).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Extraction: Triamcinolone Acetonide is extracted from the plasma samples using an appropriate solvent.

-

LC-MS/MS Analysis: The concentration of Triamcinolone Acetonide in the extracted samples is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.

Conclusion

The extensive in vitro and in vivo studies of Triamcinolone Acetonide have provided a robust understanding of its mechanism of action, cellular effects, and pharmacokinetic profile. This body of research has been instrumental in establishing its clinical utility as a potent anti-inflammatory and immunosuppressive agent. The methodologies and data presented in this guide serve as a blueprint for the type of comprehensive analysis required for the development and characterization of novel corticosteroid compounds. Should research on Amcinafal become publicly available, a similar systematic approach will be necessary to fully elucidate its therapeutic potential.

References

Amcinafal: An Examination of a Discontinued Corticosteroid and its Presumed Safety Profile

Amcinafal, a synthetic glucocorticoid corticosteroid also known by its developmental code name SQ-15102 and as triamcinolone pentanonide, was a compound developed but never brought to market[1]. Due to its discontinuation, a comprehensive public record of its safety and toxicity profile, including detailed experimental protocols and extensive quantitative data, is not available. This guide, therefore, provides a presumptive overview of the safety and toxicity considerations for amcinafal, based on the known characteristics of closely related compounds, specifically other synthetic glucocorticoids like triamcinolone acetonide. This information is intended for researchers, scientists, and drug development professionals to illustrate the typical safety assessment framework for such a compound.

Core Concept: Glucocorticoid Receptor Signaling

Synthetic corticosteroids like amcinafal exert their effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.

References

The Corticosteroid Amcinafal: A Technical Guide to Putative Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amcinafal (triamcinolone pentanonide) is a synthetic glucocorticoid that was never commercially marketed. As such, public domain information regarding its specific analogs and derivatives is scarce. This guide, therefore, presents a comprehensive overview based on established structure-activity relationships (SAR) of structurally similar corticosteroids, particularly triamcinolone and fluocinolone derivatives. The experimental protocols and quantitative data presented are representative of those used for the evaluation of topical corticosteroids and should be adapted and validated for any new chemical entity.

Introduction to Amcinafal and Its Structural Class

Amcinafal is a potent corticosteroid characterized by a cyclic 16,17-acetal with 3-pentanone. This modification, along with the 9α-fluoro and 16α-hydroxyl groups, is intended to enhance topical anti-inflammatory activity while potentially reducing systemic side effects. The core structure of Amcinafal is closely related to other well-known corticosteroids like triamcinolone acetonide and fluocinolone acetonide, making them valuable comparators for predicting the properties of novel Amcinafal derivatives.

The anti-inflammatory effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.

Structure-Activity Relationships (SAR) of Amcinafal-like Corticosteroids

The biological activity of corticosteroids is highly dependent on their molecular structure. Based on extensive research on related compounds, the following SAR principles can be applied to the design of Amcinafal analogs.

-

16α,17α-Acetal Group: The acetal at the 16α and 17α positions significantly increases the lipophilicity of the molecule, which generally enhances its penetration through the skin and improves topical potency. The size and nature of the alkyl or cyclic group forming the acetal can influence both potency and the rate of metabolism. Larger, more complex acetals may lead to more potent and longer-acting compounds.[1]

-

9α-Fluorination: The presence of a fluorine atom at the 9α position is a common feature in potent corticosteroids. This modification enhances glucocorticoid activity by increasing the affinity for the glucocorticoid receptor.[2][3]

-

16α-Hydroxyl Group: The 16α-hydroxyl group is known to significantly reduce or eliminate the mineralocorticoid (salt-retaining) activity, which is a desirable feature for reducing systemic side effects.[2]

-

C21 Modifications: The C21 hydroxyl group is crucial for glucocorticoid activity. Esterification at this position can create prodrugs with altered pharmacokinetic profiles, such as improved skin penetration and duration of action.

Putative Analogs and Derivatives of Amcinafal

Based on the established SAR of corticosteroids, a series of hypothetical Amcinafal analogs can be proposed. The following table summarizes these putative compounds and their predicted biological activities relative to Amcinafal.

| Compound ID | Modification from Amcinafal | Predicted Relative Potency (Topical Anti-inflammatory) | Predicted Systemic Absorption | Rationale for Modification |

| AMD-01 | Replacement of 3-pentanone with acetone in the acetal | Slightly Lower | Similar | To investigate the effect of a smaller, less lipophilic acetal group on potency. |

| AMD-02 | Replacement of 3-pentanone with cyclopentanone in the acetal | Higher | Slightly Higher | To explore the impact of a cyclic acetal on receptor binding and skin penetration. |

| AMD-03 | Esterification of C21-hydroxyl with acetate | Similar (after hydrolysis) | Lower | To create a prodrug with potentially altered absorption and duration of action. |

| AMD-04 | Esterification of C21-hydroxyl with propionate | Similar (after hydrolysis) | Lower | To evaluate the effect of a slightly more lipophilic ester on the pharmacokinetic profile. |

| AMD-05 | 6α-fluoro substitution | Significantly Higher | Higher | 6α-fluorination is known to further enhance glucocorticoid activity.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of novel Amcinafal analogs.

Synthesis of Amcinafal Analogs (General Scheme)

The synthesis of Amcinafal and its derivatives would likely start from a readily available corticosteroid precursor, such as triamcinolone. The key step is the formation of the 16α,17α-acetal.

Reaction: Formation of the 16α,17α-ketal/acetal from a 16α,17α-diol precursor.

Reagents and Conditions:

-

Starting Material: Triamcinolone (or a suitable derivative).

-

Ketalizing/Acetalizing Agent: The corresponding ketone or aldehyde (e.g., 3-pentanone for Amcinafal, acetone for AMD-01).

-

Catalyst: A strong acid catalyst, such as perchloric acid or a Lewis acid.

-

Solvent: A non-polar, aprotic solvent like dioxane or chloroform.

-

Temperature: Room temperature to gentle heating.

-

Work-up: Neutralization of the acid catalyst, extraction with an organic solvent, and purification by chromatography.

References

Amcinafal: A Technical Overview of a Synthetic Glucocorticoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinafal (CAS Number: 3924-70-7) is a synthetic glucocorticoid corticosteroid, also identified as triamcinolone pentanonide, with the developmental code name SQ-15102.[1] Although it was never brought to market, its classification as a glucocorticoid suggests a mechanism of action centered on the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of Amcinafal, including its chemical and physical properties, its presumed mechanism of action through glucocorticoid receptor signaling and NF-κB inhibition, and detailed, representative experimental protocols for its characterization.

Chemical and Physical Properties

Amcinafal is a potent synthetic corticosteroid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3924-70-7 | [1] |

| Molecular Weight | 462.558 g/mol | [1] |

| Molecular Formula | C₂₆H₃₅FO₆ | [1] |

| Synonyms | Triamcinolone pentanonide, SQ-15102 | [1] |

Presumed Mechanism of Action

As a glucocorticoid, Amcinafal is expected to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The binding of Amcinafal to the cytoplasmic GR is thought to induce a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated Amcinafal-GR complex into the nucleus.

Once in the nucleus, this complex can modulate gene expression in two principal ways:

-

Transactivation: The Amcinafal-GR complex can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This inhibition of NF-κB is a critical component of the anti-inflammatory effects of glucocorticoids, as NF-κB is a key regulator of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

The presumed signaling pathway for Amcinafal's anti-inflammatory action is depicted below.

Experimental Protocols

Due to Amcinafal's status as an unmarketed compound, specific experimental data is not widely available. The following are detailed, representative protocols for assessing the key activities of a glucocorticoid compound like Amcinafal.

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Amcinafal for the glucocorticoid receptor.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Amcinafal in a suitable solvent (e.g., DMSO).

-

Prepare a fluorescently labeled glucocorticoid ligand (tracer) and a purified recombinant human glucocorticoid receptor.

-

Prepare an assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of Amcinafal.

-

Initiate the binding reaction by adding the glucocorticoid receptor to each well.

-

Incubate the plate at room temperature for a specified period to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

A decrease in fluorescence polarization with increasing concentrations of Amcinafal indicates competitive binding.

-

Calculate the IC₅₀ value, which is the concentration of Amcinafal that displaces 50% of the fluorescent tracer. This value can be used to determine the binding affinity (Ki).

-

The logical workflow for this assay is presented below.

NF-κB Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Amcinafal on NF-κB signaling in a cell-based assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293 or HeLa cells) that has been engineered to express an NF-κB-driven reporter gene (e.g., luciferase).

-

Pre-treat the cells with varying concentrations of Amcinafal for a defined period.

-

Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

-

-

Reporter Gene Assay:

-

After stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

-

Data Analysis:

-

A decrease in reporter gene activity in the presence of Amcinafal indicates inhibition of NF-κB signaling.

-

Calculate the IC₅₀ value, representing the concentration of Amcinafal that causes a 50% reduction in NF-κB activity.

-

The experimental workflow for the NF-κB inhibition assay is as follows:

Conclusion

Amcinafal, a synthetic glucocorticoid, holds potential as an anti-inflammatory agent based on its chemical structure and classification. While the lack of clinical development limits the availability of specific experimental data, the established mechanisms of glucocorticoid action provide a strong framework for understanding its expected pharmacological profile. The representative protocols detailed in this guide offer a robust starting point for researchers and drug development professionals interested in characterizing the bioactivity of Amcinafal and similar compounds. Further investigation into its specific binding kinetics, gene expression modulation, and in vivo efficacy would be necessary to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Amcinafal Stock Solution Preparation

I have initiated the search for "Amcinafal stock solution preparation protocol" and "Amcinafal solubility". The initial results provide general protocols for preparing stock solutions of various substances, including antibiotics and other chemicals for laboratory use. Some results mention dissolving substances in distilled water, ethanol, or DMSO. However, I have not found a specific protocol for Amcinafal. I also found that Amcinafal is a synthetic glucocorticoid corticosteroid.

To proceed, I need to find information specifically about Amcinafal's properties. The general protocols are a good starting point, but the choice of solvent and concentration will depend on Amcinafal's solubility. I also need to understand its stability to recommend appropriate storage conditions. Information on its mechanism of action is still required to create the signaling pathway diagram.

Therefore, I need to perform more targeted searches.I have gathered some information. The search for "Amcinafal stock solution preparation protocol" did not yield a specific protocol for this compound. However, I found information for a related compound, Triamcinolone acetonide, which is also a synthetic corticosteroid. This information provides solubility data in ethanol and DMSO and suggests storage at -20°C with a stability of at least 4 years for the solid compound. It also advises against storing aqueous solutions for more than a day. The searches for "Amcinafal mechanism of action" and "glucocorticoid receptor signaling pathway" have provided a good understanding of how glucocorticoids like Amcinafal work. They act through the glucocorticoid receptor (GR), which, upon ligand binding, translocates to the nucleus and regulates gene expression.

I still need to find specific solubility data for Amcinafal if possible, as relying on a related compound is not ideal. However, given that Amcinafal was never marketed, specific data might be scarce. The information on Triamcinolone acetonide's solubility can serve as a reasonable starting point if no specific data for Amcinafal is found. I have enough information to outline a general protocol and create the required diagrams based on the typical behavior of synthetic glucocorticoids.

My next steps will be to synthesize the collected information into the required format, including the detailed protocol, data table, and DOT diagrams. I will assume the solubility and stability of Amcinafal are similar to Triamcinolone acetonide for the purpose of creating a practical protocol, but I will explicitly state this assumption.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Amcinafal stock solutions for research purposes. Amcinafal is a synthetic glucocorticoid corticosteroid that acts as an agonist for the glucocorticoid receptor (GR).[1] Due to the limited availability of specific data for Amcinafal, this protocol leverages information from the structurally similar synthetic corticosteroid, Triamcinolone acetonide, to establish a reliable methodology. The provided guidelines cover solvent selection, concentration, storage conditions, and safety precautions. Additionally, this document includes a summary of quantitative data and visual diagrams of the experimental workflow and the glucocorticoid receptor signaling pathway to aid in experimental design and execution.

Data Presentation

| Parameter | Value | Solvent | Notes |

| Solubility | ~20 mg/mL | DMSO | Based on data for Triamcinolone acetonide.[2] |

| ~5 mg/mL | Ethanol | Based on data for Triamcinolone acetonide.[2] | |

| Sparingly soluble | Aqueous Buffers | For aqueous solutions, first dissolve in DMSO.[2] | |

| Storage Temperature | -20°C | For both solid compound and stock solutions.[2] | |

| Stability (Solid) | ≥ 4 years | At -20°C, based on data for Triamcinolone acetonide. | |

| Stability (Aqueous) | Not recommended for >1 day | Aqueous solutions are not stable. |

Table 1: Quantitative Data for Amcinafal Stock Solution Preparation

Experimental Protocols

This section details the protocol for preparing a 10 mM Amcinafal stock solution in Dimethyl Sulfoxide (DMSO).

Materials

-

Amcinafal powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile, empty microcentrifuge tube on the balance and tare.

-

-

Weighing Amcinafal:

-

Carefully weigh the desired amount of Amcinafal powder into the tared tube. For a 10 mM stock solution, the required mass will depend on the final volume. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of Amcinafal.

-

-

Solvent Addition:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the Amcinafal powder.

-

-

Dissolution:

-

Cap the tube securely.

-

Vortex the solution until the Amcinafal powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for long-term storage.

-

Safety Precautions

-

Amcinafal is a potent synthetic corticosteroid. Handle with care and use appropriate PPE.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

-

Dispose of waste according to institutional guidelines.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the Amcinafal stock solution.

Caption: Workflow for Amcinafal stock solution preparation.

Signaling Pathway

Amcinafal, as a synthetic glucocorticoid, is expected to exert its effects through the glucocorticoid receptor (GR) signaling pathway. Upon binding to Amcinafal, the GR translocates to the nucleus and modulates the transcription of target genes.

Caption: Glucocorticoid receptor signaling pathway.

References

Application Notes and Protocols for Amcinafal in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amcinafal (triamcinolone pentanonide, SQ-15102) is a synthetic glucocorticoid that was never commercially marketed. Consequently, publicly available data on its specific use in cell culture is limited. The following application notes and protocols are based on the known mechanism of action of glucocorticoids and data from studies on the structurally related and widely used glucocorticoid, triamcinolone acetonide. These guidelines should serve as a starting point, and optimization for your specific cell type and experimental goals is highly recommended.

Introduction

Amcinafal is a synthetic corticosteroid belonging to the glucocorticoid family. Like other glucocorticoids, its biological effects are primarily mediated through the glucocorticoid receptor (GR).[1][2][3] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[2] This can result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. Glucocorticoids are widely used in research to study inflammation, immune responses, cell proliferation, and differentiation.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, including Amcinafal, exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates to the nucleus and acts as a transcription factor. The GR can modulate gene expression in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction leads to a reduction in the transcription of inflammatory mediators.

Caption: Glucocorticoid receptor signaling pathway.

Data Presentation: Effects of Triamcinolone Acetonide on Various Cell Lines

The following tables summarize quantitative data from studies using triamcinolone acetonide, a compound structurally similar to Amcinafal. This data can be used as a reference for designing experiments with Amcinafal.

Table 1: Effects of Triamcinolone Acetonide on Cell Viability and Proliferation

| Cell Line | Concentration Range | Exposure Time | Effect | Reference |

| Human Retinal Pigment Epithelium (ARPE-19) | 0.01 - 1.0 mg/mL | 5 days | Significant reduction in cell viability at 1.0 mg/mL. | |

| Human Rotator Cuff-Derived Cells | 0.1 - 1.0 mg/mL | 7, 14, 21 days | 1.0 mg/mL showed irreversible detrimental effects on cells. | |

| Human Tenocytes | 10⁻⁸ - 10⁻⁵ mol/L | Not specified | Dose-dependent decrease in cell viability. | |

| Human Hypertrophic Scar Fibroblasts (hHSFs) | 3, 6, 12 mg/mL | 24, 48, 72 hours | Dose-dependent suppression of proliferation. | |

| Primary Rat Retinal Cells | 100 - 800 µg/mL | 24 hours | Significant reduction in cell number. |

Table 2: Effects of Triamcinolone Acetonide on Other Cellular Functions

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Human Tenocytes | 1 µmol/L | Not specified | Reduced collagen synthesis. | |

| Human Hypertrophic Scar Fibroblasts (hHSFs) | 3, 6, 12 mg/mL | 24 hours | Dose-dependent suppression of invasion and migration. |

Experimental Protocols

The following are general protocols for using a glucocorticoid like Amcinafal in cell culture. These should be adapted and optimized for your specific cell line and experimental design.

Protocol 1: General Cell Culture Treatment with Amcinafal

This protocol describes a general workflow for treating adherent or suspension cells with Amcinafal.

Caption: General experimental workflow for Amcinafal treatment.

Materials:

-

Appropriate cell culture medium and supplements

-

Cell line of interest

-

Amcinafal

-

Vehicle for dissolving Amcinafal (e.g., DMSO or ethanol)

-

Sterile culture plates or flasks

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Prepare Amcinafal Stock Solution: Dissolve Amcinafal in a suitable vehicle (e.g., DMSO or ethanol) to create a high-concentration stock solution. Store the stock solution as recommended by the manufacturer.

-

Prepare Treatment Media: On the day of the experiment, dilute the Amcinafal stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of the vehicle as in the highest Amcinafal concentration.

-

Cell Treatment:

-

For adherent cells , remove the existing medium and replace it with the prepared treatment or vehicle control media.

-

For suspension cells , add the appropriate volume of concentrated Amcinafal stock or vehicle directly to the culture flasks.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, harvest the cells and/or supernatant for analysis. This may include assays for cell viability (e.g., MTT, Trypan Blue), gene expression (e.g., qPCR, Western Blot), or cytokine secretion (e.g., ELISA).

Protocol 2: Assessing Anti-Inflammatory Effects of Amcinafal

This protocol is designed to evaluate the ability of Amcinafal to suppress an inflammatory response in cultured cells.

Materials:

-

In addition to the materials in Protocol 1:

-

An inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))

Procedure:

-

Cell Seeding and Pre-treatment: Seed cells and allow them to adhere or reach the desired density. In some experimental designs, cells may be pre-treated with Amcinafal for a specific period (e.g., 1-2 hours) before adding the inflammatory stimulus.

-

Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the cell cultures, with or without the presence of Amcinafal at various concentrations.

-

Incubation: Incubate the cells for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).

-

Analysis of Inflammatory Markers: Harvest the cell supernatant to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA. Harvest the cells to analyze the expression of inflammatory genes and proteins (e.g., COX-2, iNOS) by qPCR or Western Blot.

Conclusion

While specific data for Amcinafal in cell culture is scarce, its classification as a glucocorticoid allows for the rational design of experiments based on the well-established mechanisms of this class of compounds. The provided protocols and data, derived from the closely related triamcinolone acetonide, offer a solid foundation for researchers to begin exploring the effects of Amcinafal in their in vitro models. As with any new compound, careful dose-response and time-course experiments are essential to determine the optimal conditions for your specific cell type and research question.

References

- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Recommended Amcinafal Concentration for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcinafal, also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid.[1][2] Although it was developed, it was never commercially marketed, leading to a lack of publicly available in vivo study data and established therapeutic concentrations.[1][2] These application notes provide a comprehensive guide for researchers initiating in vivo studies with Amcinafal. The recommended concentrations and protocols are extrapolated from studies on structurally related and commonly used topical corticosteroids, such as triamcinolone acetonide, clobetasol propionate, and betamethasone valerate. It is imperative to note that these recommendations should serve as a starting point, and dose-response studies are crucial to determine the optimal concentration for specific animal models and disease states.

Quantitative Data Summary of Related Topical Corticosteroids

The following table summarizes in vivo concentrations and dosages of several well-studied topical corticosteroids. This data can be used to estimate a suitable starting concentration range for Amcinafal in preclinical models. The potency of topical corticosteroids is a key factor in determining the applied concentration.[3]

| Corticosteroid | Animal Model | Concentration/Dose | Efficacy/Endpoint |

| Triamcinolone Acetonide | Human | 100 µg/cm² and 300 µg/cm² | Penetration into stratum corneum |

| Human | 0.05% cream | Percutaneous absorption | |

| Mouse (ear edema) | 0.2 µg/cm² | 75% suppression of arachidonic acid-induced edema | |

| Clobetasol Propionate | Rabbit | 0.05% cream (1 fingertip unit on 5x5 cm²) | Histamine-induced wheal suppression |

| Rat | 0.005% gel | Anti-inflammatory activity in carrageenan-induced paw edema | |

| Rat | 0.5 mg/kg/day (0.025% cream) | No local or systemic toxicity in a 10-day study | |

| Betamethasone Valerate | Rat (croton oil ear edema) | 10 mg ointment | ~50% inhibition of ear edema |

| Mouse (psoriasis model) | 0.12% ointment | Reduction of psoriasis-like skin inflammation | |

| Mometasone Furoate | Mouse | 0.1% cream | Investigated for skin atrophy |

| Fluticasone Propionate | Mouse | 0.05% cream | Investigated for skin atrophy |

Recommended Starting Concentration for Amcinafal

Based on the data from related compounds, a starting concentration range for Amcinafal in a topical formulation for in vivo studies in rodent models is recommended to be between 0.01% and 0.1% (w/w) .

-

For initial efficacy studies in models like arachidonic acid- or croton oil-induced ear edema, a concentration of 0.05% is a reasonable starting point.

-

For chronic inflammatory models, such as imiquimod-induced psoriasis, a lower starting concentration of 0.01% to 0.025% may be more appropriate to minimize potential side effects like skin atrophy.

A thorough dose-response study is essential to identify the optimal concentration that balances efficacy and potential adverse effects.

Signaling Pathway

Amcinafal, as a glucocorticoid, is expected to exert its effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of corticosteroids.

Caption: Glucocorticoid Receptor Signaling Pathway of Amcinafal.

Experimental Protocols

Arachidonic Acid-Induced Mouse Ear Edema Model

This acute inflammatory model is suitable for the initial screening of the anti-inflammatory activity of Amcinafal.

Materials:

-

Male Swiss albino or CD-1 mice (20-25 g)

-

Amcinafal test formulation (e.g., 0.05% in acetone or a suitable vehicle)

-

Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)

-